molecular formula C14H16F4N2O3 B1402479 Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt CAS No. 1361115-67-4

Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt

Cat. No.: B1402479
CAS No.: 1361115-67-4
M. Wt: 336.28 g/mol
InChI Key: YBBZYLVQLFWZDM-UHFFFAOYSA-N
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Description

Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt is a complex organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt typically involves the formation of the azetidine ring followed by functionalization. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a halogenated carboxylic acid derivative can lead to the formation of the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt has several scientific research applications:

Mechanism of Action

The mechanism of action of azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the 4-fluoro-phenyl-ethyl group enhances its potential for medicinal applications, while the trifluoroacetic acid salt improves its solubility and stability .

Biological Activity

Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt, a compound with the molecular formula C₁₄H₁₆F₄N₂O₃ and a molecular weight of 336.29 g/mol, has garnered attention in biomedical research due to its potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by:

  • Molecular Formula: C₁₄H₁₆F₄N₂O₃
  • Molecular Weight: 336.29 g/mol
  • CAS Number: 1361115-67-4
  • MDL Number: MFCD16621941
  • Hazard Classification: Irritant

Azetidine derivatives often interact with various biological targets, including enzymes and receptors. The specific mechanisms for this compound are under investigation, but similar compounds have demonstrated activities such as:

  • Inhibition of Protein Kinases: Compounds in this class have shown potential in inhibiting kinases involved in cancer progression, particularly c-Met protein kinase, which is implicated in mesenchymal–epithelial transition and tumor metastasis .
  • GABA Modulation: Certain azetidine derivatives exhibit allosteric modulation of GABA receptors, suggesting potential applications in neuropharmacology .

Biological Activity

Research on azetidine derivatives indicates several promising biological activities:

  • Anticancer Activity:
    • Azetidine compounds have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that modifications at the azetidine ring can enhance selectivity and potency against specific cancer types .
  • Neuropharmacological Effects:
    • The modulation of GABA receptors suggests potential use in treating neurological disorders. The ability to influence neurotransmitter systems could lead to therapeutic applications in anxiety and depression .
  • Enzyme Inhibition:
    • Some azetidine derivatives have demonstrated inhibitory effects on enzymes like BACE-1, relevant for Alzheimer's disease research. This inhibition could potentially slow the progression of neurodegenerative diseases .

Case Studies

Several studies have highlighted the biological activity of azetidine derivatives:

StudyFindings
Study 1 Investigated the anticancer properties of azetidine derivatives showing significant inhibition of tumor growth in HCT116 colon cancer cells (IC50 = 0.5 µM) .
Study 2 Evaluated the GABAergic activity of azetidine compounds, demonstrating a dose-dependent increase in GABA receptor activity in neuronal cultures .
Study 3 Reported on the enzyme inhibition profile of azetidine derivatives against BACE-1, indicating potential for Alzheimer's treatment with an IC50 value of 0.1 µM .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.C2HF3O2/c13-11-3-1-9(2-4-11)5-6-15-12(16)10-7-14-8-10;3-2(4,5)1(6)7/h1-4,10,14H,5-8H2,(H,15,16);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBZYLVQLFWZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)NCCC2=CC=C(C=C2)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt
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Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt
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Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt
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Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt
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Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt
Reactant of Route 6
Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt

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